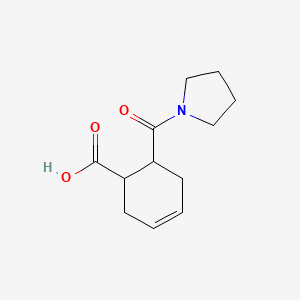

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid

Description

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid is an organic compound that features a pyrrolidine ring attached to a cyclohexene carboxylic acid moiety

Properties

IUPAC Name |

6-(pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFWEFPNGDBSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CC=CCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349414 | |

| Record name | 6-(Pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355830-81-8 | |

| Record name | 6-(Pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyrrolidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

Attachment to Cyclohexene: The pyrrolidine ring is then attached to a cyclohexene derivative through a carbonylation reaction. This can be achieved using reagents such as carbon monoxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine or cyclohexene derivatives.

Scientific Research Applications

Neuraminidase Inhibition

One of the significant applications of 6-(pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid is its potential role as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the replication of viruses, including influenza. Compounds that inhibit this enzyme can be vital in developing antiviral drugs.

A study highlighted the effectiveness of related compounds in inhibiting neuraminidase activity, suggesting that derivatives of cyclohexene carboxylic acids may exhibit similar properties. The structural characteristics of this compound may enhance its binding affinity to the neuraminidase active site, making it a candidate for further research in antiviral therapies .

Kinetic Resolution

The compound has also been investigated as a removable protecting group in the kinetic resolution of racemic carboxylic acids and alcohols. The use of protecting groups is crucial in asymmetric synthesis, allowing for selective reactions that lead to desired enantiomers. The pyrrolidine moiety can facilitate the introduction and removal of protective groups under mild conditions, minimizing side reactions and enhancing yields .

Conformational Studies

Research into conformationally constrained amino acids indicates that compounds like this compound could play a role in stabilizing protein structures. These constrained amino acids can be integrated into peptide sequences to enhance stability and functionality, which is particularly valuable in designing peptides for therapeutic use .

Synthetic Biology

In synthetic biology, the incorporation of such compounds into designed proteins or nanostructures can lead to the development of novel biomaterials with specific functionalities. The ability to manipulate the conformation and interactions of these compounds opens avenues for creating tailored bioconjugates for drug delivery systems or biosensors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific targets, while the cyclohexene carboxylic acid moiety can modulate the compound’s pharmacokinetic properties. The compound may exert its effects through pathways involving neurotransmitter modulation, anti-inflammatory activity, and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-carboxylic acid: A simpler pyrrolidine derivative with similar structural features.

Cyclohex-3-enecarboxylic acid: A compound with a similar cyclohexene carboxylic acid moiety but lacking the pyrrolidine ring.

N-(Pyrrolidin-1-yl)cyclohex-3-enecarboxamide: A compound with a similar structure but with an amide group instead of a carboxylic acid.

Uniqueness

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid is unique due to the combination of the pyrrolidine ring and the cyclohexene carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Biological Activity

6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid (CAS Number: 355830-81-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The molecular formula of this compound is , with a molecular weight of 223.268 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 223.268 g/mol |

| Density | Not Available |

| Boiling Point | 438 °C at 760 mmHg |

| Flash Point | 218.7 °C |

| LogP | 1.2137 |

| PSA | 57.6100 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections detail specific findings related to this compound.

Anti-Cancer Activity

A study focused on cyclohexene derivatives highlighted their potential as anti-cancer agents. The mechanism of action involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance, derivatives with carbonyl groups have shown promise in reducing tumor growth in various cancer models, suggesting that the structural characteristics of this compound may enhance its efficacy against cancer cells .

Anti-Inflammatory Effects

Another area of investigation is the anti-inflammatory properties of pyrrolidine derivatives. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models. The specific pathways affected include NF-kB and MAPK signaling pathways, which are critical in the inflammatory response .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter systems positions these compounds as potential therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Cyclopropene Derivatives : A study evaluated the effects of cyclopropene derivatives on plant growth, revealing that certain modifications can lead to significant changes in physiological responses. While not directly related to human biology, these findings underscore the importance of structural modifications in determining biological activity .

- In Vivo Studies : Animal models treated with derivatives similar to this compound exhibited reduced tumor sizes and improved survival rates compared to controls, indicating a promising therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 6-(Pyrrolidine-1-carbonyl)-cyclohex-3-enecarboxylic acid?

The compound can be synthesized via acylation of cyclohex-3-enecarboxylic acid derivatives. For instance, coupling reagents like WSCD·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) facilitate the formation of amide bonds between pyrrolidine-1-carbonyl groups and the cyclohexene backbone . The Curtius reaction has also been applied to similar cyclohexene carboxylic acids, though substrate specificity may require optimization (e.g., acrylic acid derivatives vs. nicotinic acid) .

Q. Which analytical methods are recommended for characterizing this compound?

Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm the cyclohexene double bond geometry and pyrrolidine substitution pattern.

- HPLC-MS for purity assessment and molecular weight verification, aligning with pharmacopeial standards (e.g., USP, EP) .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in related bicyclic carboxylic acid derivatives .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the cyclohexene double bond. Avoid exposure to heat, sparks, or open flames due to potential decomposition risks .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Optical resolution using chiral auxiliaries like (4R)-IPTT (4-isopropyl-1,3-thiazolidine-2-thione) can separate enantiomers. For example, coupling racemic cyclohexene carboxylic acid derivatives with (4R)-IPTT followed by silica gel chromatography yields resolved (1R,6S) and (1S,6R) enantiomers . Alternatively, asymmetric catalysis using chiral rhodium complexes (as in carbene insertion reactions) may achieve stereocontrol during cyclopropane or lactam formation .

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies should focus on:

- Pyrrolidine modifications : Compare bioactivity of derivatives with varying substituents (e.g., methyl, hydroxy) at the pyrrolidine nitrogen, as seen in tomopenem analogs .

- Cyclohexene conformation : Evaluate the impact of cis/trans isomerism on binding affinity using computational docking (e.g., AutoDock Vina) against target proteins like β-lactamases .

Q. What computational approaches predict the compound’s reactivity or pharmacokinetics?

- DFT calculations : Model the electronic effects of the pyrrolidine carbonyl group on cyclohexene ring strain and nucleophilic reactivity.

- Molecular dynamics (MD) simulations : Study solvation effects and membrane permeability using tools like GROMACS, referencing similar bicyclic carboxylic acids .

- ADMET prediction : Use SwissADME or ADMETlab to estimate oral bioavailability and cytochrome P450 interactions .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields)?

- Reaction condition screening : Test variables like solvent polarity (DMF vs. toluene), catalyst loading (e.g., palladium vs. copper), and temperature, as shown in oxazolo-pyridine syntheses .

- Mechanistic analysis : Use in-situ IR or LC-MS to identify intermediates or side products. For example, the Curtius reaction’s success with acrylic acid but failure with nicotinic acid highlights substrate-dependent reactivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.